

MAP4 Gene Expression: A Technical Guide for Researchers

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An In-depth Examination of **MAP4** Expression Across Diverse Cell Types and its Role in Cellular Signaling

This technical guide provides a comprehensive overview of Microtubule-Associated Protein 4 (**MAP4**) gene expression, function, and regulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative expression data, detailed experimental methodologies, and critical signaling pathway visualizations to serve as a core resource for investigating this ubiquitously expressed microtubule-stabilizing protein.

Introduction to MAP4

Microtubule-Associated Protein 4 (**MAP4**) is a key non-neuronal protein that plays a crucial role in regulating the stability and dynamics of microtubules.^{[1][2]} These cytoskeletal polymers are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.^[1] The function of **MAP4** is intricately regulated by its expression levels and post-translational modifications, primarily phosphorylation, which can modulate its ability to bind to and stabilize microtubules.^[2] Dysregulation of **MAP4** expression and function has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a protein of significant interest in biomedical research and therapeutic development.

Quantitative MAP4 Gene and Protein Expression

The expression of **MAP4** varies across different tissues and cell types. The following tables summarize quantitative data on **MAP4** gene and protein expression from the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Cancer Cell Line Encyclopedia (CCLE).

MAP4 Gene Expression in Human Tissues (RNA-Seq Data)

The following table presents the RNA sequencing data for **MAP4** across a selection of human tissues, quantified as transcripts per million (TPM).

Tissue	Organism	Expression Level (TPM)
Adipose Tissue	Human	15.3
Adrenal Gland	Human	25.8
Brain	Human	19.4
Breast	Human	12.1
Colon	Human	21.7
Esophagus	Human	24.1
Heart	Human	33.2
Kidney	Human	18.9
Liver	Human	11.5
Lung	Human	30.6
Ovary	Human	28.4
Pancreas	Human	16.7
Prostate	Human	22.9
Skin	Human	20.5
Small Intestine	Human	19.8
Spleen	Human	14.9
Stomach	Human	23.6
Testis	Human	12.8
Thyroid	Human	38.7
Uterus	Human	25.1

Data sourced from the Human Protein Atlas and GTEx portal.

MAP4 Protein Expression in Human Tissues (Immunohistochemistry)

The following table summarizes the protein expression levels of **MAP4** in various human tissues as determined by immunohistochemistry.

Tissue	Staining Intensity	Location
Adrenal gland	Medium	Cytoplasmic/membranous
Appendix	Medium	Cytoplasmic/membranous
Bone marrow	Medium	Cytoplasmic/membranous
Brain	Low	Cytoplasmic/membranous
Breast	Medium	Cytoplasmic/membranous
Colon	Medium	Cytoplasmic/membranous
Duodenum	Medium	Cytoplasmic/membranous
Endometrium	Medium	Cytoplasmic/membranous
Esophagus	Medium	Cytoplasmic/membranous
Fallopian tube	High	Cytoplasmic/membranous
Gallbladder	Medium	Cytoplasmic/membranous
Heart muscle	High	Cytoplasmic/membranous
Kidney	Medium	Cytoplasmic/membranous
Liver	Low	Cytoplasmic/membranous
Lung	Medium	Cytoplasmic/membranous
Lymph node	Medium	Cytoplasmic/membranous
Ovary	Medium	Cytoplasmic/membranous
Pancreas	Medium	Cytoplasmic/membranous
Placenta	Medium	Cytoplasmic/membranous
Prostate	Medium	Cytoplasmic/membranous
Rectum	Medium	Cytoplasmic/membranous
Salivary gland	Medium	Cytoplasmic/membranous
Skin	Medium	Cytoplasmic/membranous

Small intestine	Medium	Cytoplasmic/membranous
Spleen	Medium	Cytoplasmic/membranous
Stomach	Medium	Cytoplasmic/membranous
Testis	Low	Cytoplasmic/membranous
Thyroid gland	Medium	Cytoplasmic/membranous
Tonsil	Medium	Cytoplasmic/membranous
Urinary bladder	Medium	Cytoplasmic/membranous

Data sourced from the Human Protein Atlas.

MAP4 Gene Expression in Cancer Cell Lines (RNA-Seq Data)

The following table provides RNA sequencing data for **MAP4** expression in a selection of cancer cell lines.

Cell Line	Cancer Type	Expression Level (TPM)
A-431	Skin Carcinoma	35.2
A549	Lung Carcinoma	45.8
CACO-2	Colon Adenocarcinoma	28.1
HCT-116	Colon Carcinoma	33.7
HEK 293	Embryonal Carcinoma	22.9
HeLa	Cervical Carcinoma	39.4
Hep G2	Liver Carcinoma	15.6
K-562	Leukemia	12.3
MCF7	Breast Carcinoma	25.9
PC-3	Prostate Carcinoma	30.1
U-2 OS	Osteosarcoma	29.5
U-251 MG	Glioblastoma	21.7

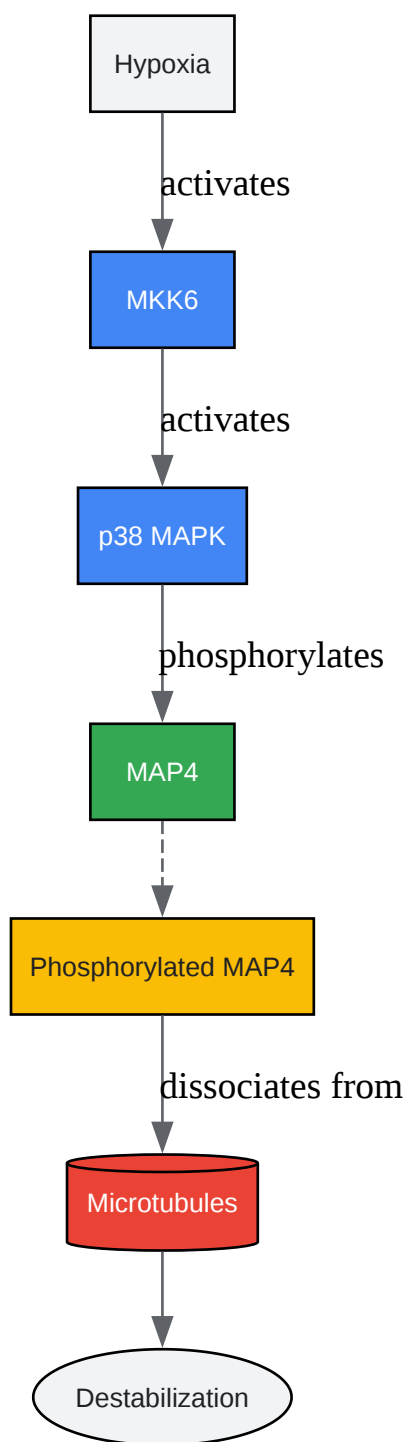
Data sourced from the Cancer Cell Line Encyclopedia (CCLE) and the Human Protein Atlas.

Signaling Pathways Involving MAP4

MAP4 is a component of several critical signaling pathways that regulate its function and, in turn, impact microtubule stability and cellular processes.

MKK6/p38 MAPK Signaling Pathway

Hypoxic conditions can lead to the activation of the p38 MAPK pathway, which in turn phosphorylates **MAP4**. This phosphorylation event reduces the ability of **MAP4** to stabilize microtubules, leading to their depolymerization. The MKK6 is an upstream kinase that activates p38 MAPK.

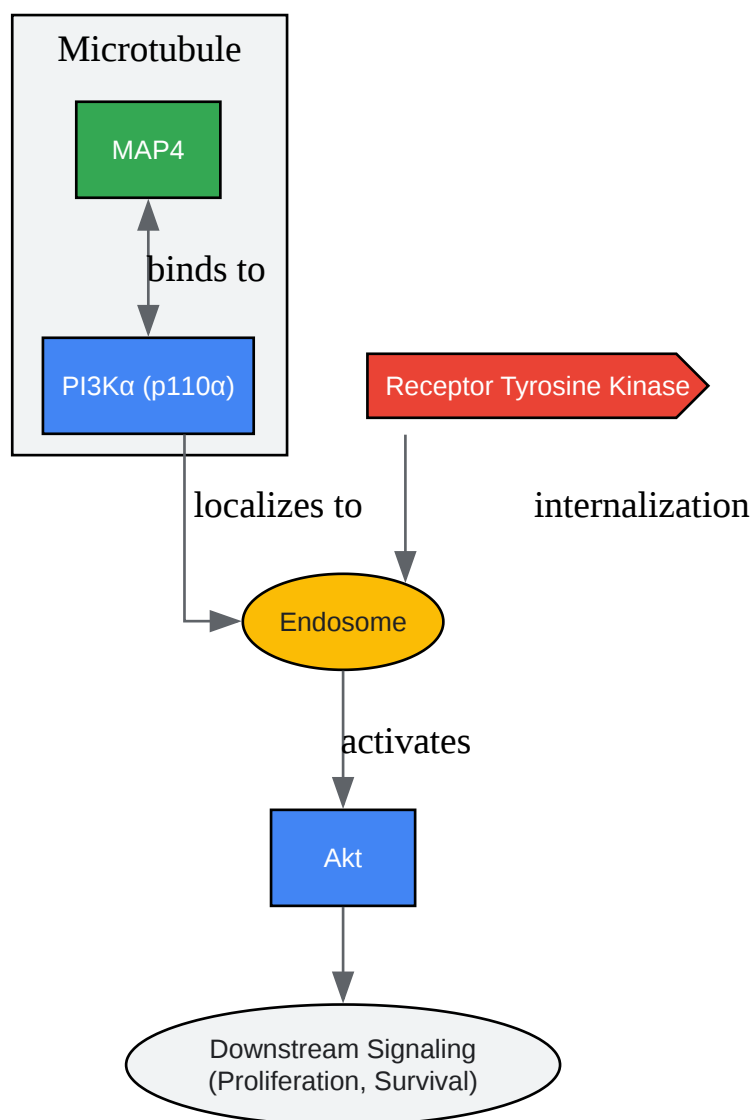


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Caption: MKK6/p38 MAPK pathway leading to **MAP4** phosphorylation.

PI3K/Akt Signaling Pathway

MAP4 directly interacts with the p110 α catalytic subunit of PI3K, facilitating the spatial organization of PI3K/Akt signaling at endosomal compartments.[3] This interaction is crucial for the proper localization and activation of PI3K α along microtubules, thereby influencing downstream Akt signaling which is vital for cell proliferation and survival.[3]



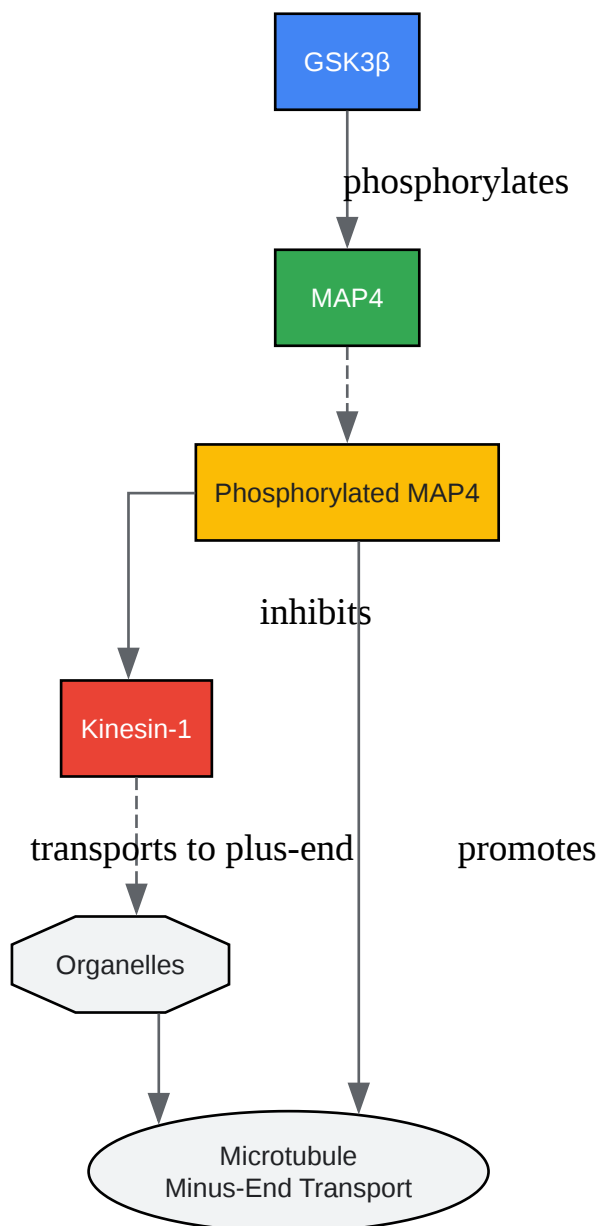
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Caption: **MAP4**'s role in organizing PI3K/Akt signaling.

GSK3 β Signaling and Organelle Distribution

The kinase GSK3 β can phosphorylate **MAP4**, which in turn affects the activity of the kinesin motor protein. This regulatory mechanism influences the bidirectional transport of organelles

along microtubules. Phosphorylation of **MAP4** can bias transport towards the microtubule minus-ends, leading to a perinuclear accumulation of organelles.



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Caption: GSK3β-mediated regulation of organelle transport by **MAP4**.

Experimental Protocols

This section provides detailed methodologies for the analysis of **MAP4** gene and protein expression.

Western Blotting for MAP4 Protein Detection

This protocol outlines the steps for detecting **MAP4** protein in cell lysates.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Anti-**MAP4** antibody (validated for Western Blotting)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

- **Cell Lysis:** Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay kit.
- **Sample Preparation:** Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-**MAP4** antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with wash buffer.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 8.
- **Detection:** Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Immunofluorescence for MAP4 Localization

This protocol describes the visualization of **MAP4** protein within cells.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBST)
- Primary antibody: Anti-**MAP4** antibody (validated for Immunofluorescence)
- Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG

- DAPI (for nuclear counterstaining)
- Mounting medium

Procedure:

- Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
- Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking: Block with blocking buffer for 30 minutes to reduce nonspecific antibody binding.
- Primary Antibody Incubation: Incubate with the primary anti-**MAP4** antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBST.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Washing: Repeat the washing step as in step 7.
- Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
- Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

Quantitative PCR (qPCR) for MAP4 Gene Expression Analysis

This protocol details the measurement of **MAP4** mRNA levels.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Forward and reverse primers for **MAP4** and a reference gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
- qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis: Analyze the amplification data to determine the relative expression of **MAP4** mRNA using the $\Delta\Delta C_t$ method, normalized to the expression of a reference gene.

MAP4 Primer Example:

- Forward Primer: 5'-AAGAGCCAGGAGGAAGAGCA-3'
- Reverse Primer: 5'-TCTTCAGCTCCTTCAGCAGC-3'

Note: Primer sequences should always be validated for specificity and efficiency.

Conclusion

This technical guide provides a foundational resource for the study of **MAP4**. The compiled quantitative data offers a comparative baseline for **MAP4** expression in various biological contexts. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to facilitate further research into the multifaceted roles of **MAP4** in cellular function and disease. As our understanding of **MAP4** continues to evolve, this guide can be a valuable starting point for designing experiments and interpreting results in the pursuit of novel therapeutic strategies targeting microtubule-associated processes.

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